8-Acetyl-2-(dipropylamino)tetralin

Vue d'ensemble

Description

8-Acetyl-2-(dipropylamino)tetralin is a 5-HT(1A) receptor agonist; both isomers are active, but the (S)-isomer is the most potent.

Applications De Recherche Scientifique

Chemical Properties and Structure

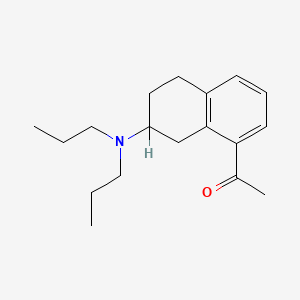

- Molecular Formula : C18H27NO

- Molecular Weight : 273.4 g/mol

- CAS Number : 140221-50-7

- IUPAC Name : 1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone

This compound is characterized by its solid powder form and high purity (>98%), making it suitable for various in vitro studies. It is soluble in DMSO and should be stored in dry, dark conditions at low temperatures for optimal stability.

Serotonin Receptor Agonism

8-Acetyl-2-(dipropylamino)tetralin is primarily recognized for its activity as a selective agonist at the 5-HT1A receptor. Research indicates that both the (S)- and (R)-isomers of this compound exhibit agonistic properties, with the (S)-isomer demonstrating higher potency .

Neuropharmacology Studies

Studies have shown that derivatives of 2-(dipropylamino)tetralin, including 8-acetyl variants, are evaluated for their interaction with serotonin receptors in vivo and in vitro. These studies often involve competition experiments with radiolabeled ligands to assess binding affinities and pharmacological effects on neurotransmitter systems .

Blood-Brain Barrier (BBB) Transport

Research has focused on the ability of this compound to cross the blood-brain barrier (BBB), a critical factor for central nervous system (CNS) drug delivery. The stereoselective transport of this compound has been studied using bovine brain endothelial cells co-cultured with rat astrocytes, revealing differential distribution patterns between its enantiomers . Understanding these mechanisms is vital for developing effective CNS-targeted therapies.

Case Study 1: Receptor Binding Affinity

A study evaluated a series of 2-(dipropylamino)tetralin derivatives, including 8-acetyl compounds, for their affinity towards 5-HT1A receptors. The findings indicated that while some derivatives exhibited high binding affinities (K(i) values ranging from 0.7 to 130 nM), they did not consistently translate into observable in vivo effects, highlighting the complexity of receptor interactions and pharmacodynamics .

Case Study 2: Stereoselectivity in Drug Distribution

In another significant study examining the BBB transport of various chiral drugs, including 8-acetyl derivatives, it was found that stereochemical configuration plays a crucial role in drug distribution to the brain. The research demonstrated that certain enantiomers showed preferential transport across the BBB, which could inform future drug design strategies aimed at enhancing CNS penetration .

Future Directions and Implications

The ongoing research into this compound suggests several potential applications:

- Development of CNS Therapeutics : Given its selective agonistic properties at serotonin receptors, there is potential for this compound to be developed into therapeutic agents for disorders such as depression and anxiety.

- Drug Delivery Systems : Understanding its BBB transport characteristics can lead to improved formulations that enhance the delivery efficiency of other therapeutic agents targeting the CNS.

Propriétés

Numéro CAS |

140221-50-7 |

|---|---|

Formule moléculaire |

C18H27NO |

Poids moléculaire |

273.4 g/mol |

Nom IUPAC |

1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone |

InChI |

InChI=1S/C18H27NO/c1-4-11-19(12-5-2)16-10-9-15-7-6-8-17(14(3)20)18(15)13-16/h6-8,16H,4-5,9-13H2,1-3H3 |

Clé InChI |

SDJCCUJEEKDIBV-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |

SMILES canonique |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

8-acetyl-2-(dipropylamino)tetralin LY 41 LY-41 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.